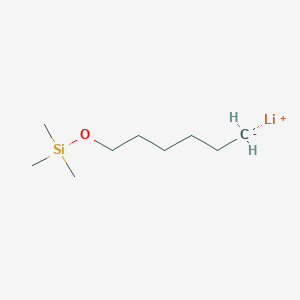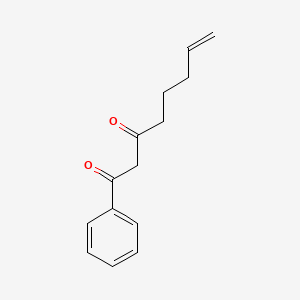
7-Octene-1,3-dione, 1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Octene-1,3-dione, 1-phenyl- is an organic compound characterized by the presence of a phenyl group attached to the first carbon of the octene chain, and two carbonyl groups at the first and third positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octene-1,3-dione, 1-phenyl- typically involves the reaction of phenylacetylene with an appropriate dione precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the phenyl group with the octene chain. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of 7-Octene-1,3-dione, 1-phenyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it more viable for large-scale production.
化学反应分析
Types of Reactions
7-Octene-1,3-dione, 1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
7-Octene-1,3-dione, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 7-Octene-1,3-dione, 1-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
1-Phenyl-1,3-butadiene: Similar in structure but with a shorter carbon chain.
1-Phenyl-1,3-pentadiene: Another related compound with a different carbon chain length.
1-Phenyl-1,3-hexadiene: Similar but with a six-carbon chain.
属性
CAS 编号 |
131223-44-4 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
1-phenyloct-7-ene-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-2-3-5-10-13(15)11-14(16)12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 |
InChI 键 |
QHCKLCGUDUCMJS-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCC(=O)CC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


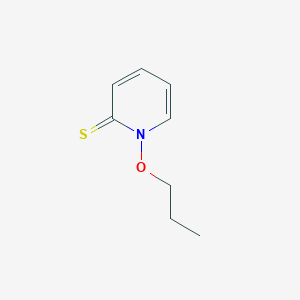

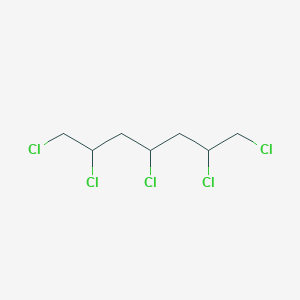
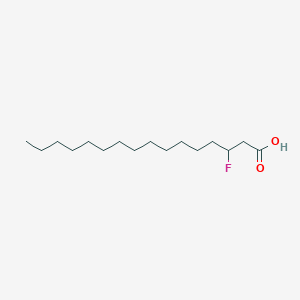
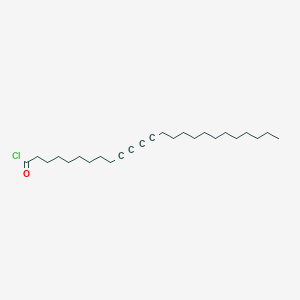
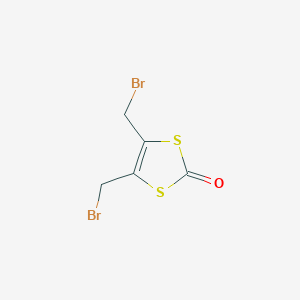


![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
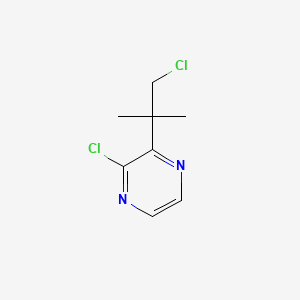


![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
